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Spectroscopic Characterization of Ethyl 2-Furoate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl 2-furoate	
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Introduction

Ethyl 2-furoate (C₇H₈O₃) is a carboxylic ester derived from 2-furoic acid and ethanol.[1] It is recognized for its characteristic aroma and is found in various natural sources such as coffee, peanuts, and grapes.[2] In the fields of chemical research, drug development, and quality control, precise analytical techniques are paramount for the structural elucidation and purity assessment of such compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide detailed information about the molecular structure and composition of **Ethyl 2-furoate**. This guide presents a comprehensive overview of its spectroscopic data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For **Ethyl 2-furoate**, ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Spectral Data of **Ethyl 2-Furoate**

Solvent: Chloroform-d (CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.59	dd	1H	H-5
7.18	dd	1H	H-3
6.51	dd	1H	H-4
4.38	q	2H	-OCH₂CH₃
1.38	t	3H	-OCH ₂ CH ₃

¹³C NMR Spectral Data of Ethyl 2-Furoate[3]

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
158.7	C=O
146.8	C-5
144.7	C-2
118.3	C-3
112.0	C-4
60.9	-OCH₂CH₃
14.3	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Ethyl 2-furoate** shows characteristic absorption bands corresponding to its ester and furan functionalities.

IR Spectral Data of Ethyl 2-Furoate[4]



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3140	Weak	C-H stretch (aromatic furan)
~2980	Weak	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1580	Medium	C=C stretch (furan ring)
~1290, ~1150	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **Ethyl 2-furoate** shows a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.[5][6]

Mass Spectrometry Data of **Ethyl 2-Furoate**[1]

m/z	Relative Intensity (%)	Assignment
140	54	[M] ⁺ (Molecular Ion)
112	71	[M - C ₂ H ₄] ⁺
95	100	[M - OCH2CH3]+ (Base Peak)
67	-	[C ₄ H ₃ O] ⁺
39	25	[C₃H₃]+

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Ethyl 2-furoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of high-purity **Ethyl 2-furoate**.



- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[7]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the solution is free of any particulate matter; filter if necessary using a pipette with a cotton wool plug.[7]

Instrument Setup:

- Place the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Insert the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, thereby maximizing spectral resolution.

Data Acquisition:

- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans will be required compared to ¹H NMR.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.



Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small drop of neat (undiluted) liquid Ethyl 2-furoate directly onto the ATR crystal.
 - Ensure the crystal surface is clean before and after the measurement.
- Instrument Setup:
 - Turn on the FTIR spectrometer and allow the source and detector to stabilize.
 - Perform a background scan to record the spectrum of the ambient environment (air),
 which will be subtracted from the sample spectrum.[8]
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks corresponding to the functional groups of Ethyl 2-furoate.

Mass Spectrometry (MS)

- Sample Preparation (Gas Chromatography-Mass Spectrometry GC-MS):
 - Prepare a dilute solution of Ethyl 2-furoate in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.
- Instrument Setup:



- The sample is vaporized in the heated injection port of the gas chromatograph and separated on a capillary column.
- The separated components elute from the column and enter the ion source of the mass spectrometer.
- Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

Data Acquisition:

- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The mass spectrum is recorded, plotting ion abundance versus m/z.

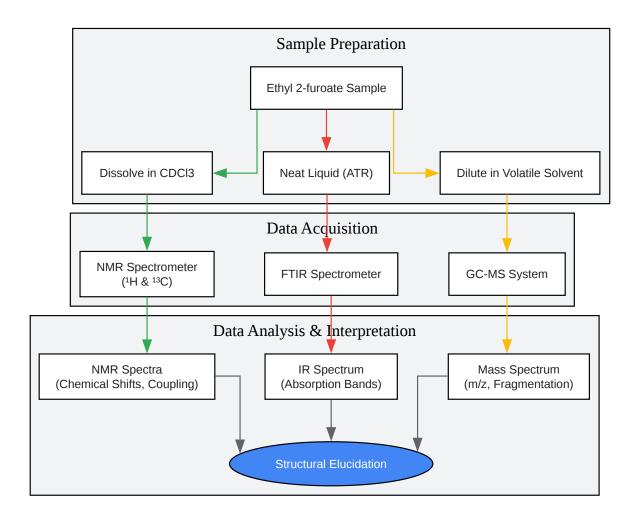
Data Analysis:

- Identify the molecular ion peak ([M]+) to determine the molecular weight.
- Analyze the fragmentation pattern to gain structural information. The most abundant peak is known as the base peak.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-furoate**.





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Caption: Workflow for Spectroscopic Analysis of Ethyl 2-furoate.

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